4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile
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Overview
Description
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate. This intermediate is then reacted with phenyl isothiocyanate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s thioxo group may play a role in its biological activity by forming covalent bonds with target proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylpiperazine and 4-methoxyphenylamine share structural similarities and exhibit similar biological activities.
Phenyl derivatives: Compounds such as phenylpyridine and phenylthiazole also share structural features and are used in similar applications.
Uniqueness
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is unique due to its combination of a methoxyphenyl group, a phenyl group, and a thioxo group within a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
78564-17-7 |
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Molecular Formula |
C19H14N2OS |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N2OS/c1-22-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)21-19(23)17(16)12-20/h2-11H,1H3,(H,21,23) |
InChI Key |
AETDFPIPBBHCQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)S)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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